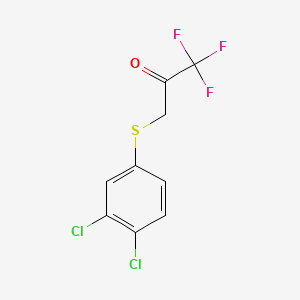
Chloro(2-cyclopropyl-5-methylthiophen-3-yl)mercury
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloro(2-cyclopropyl-5-methylthiophen-3-yl)mercury is an organomercury compound characterized by the presence of a mercury atom bonded to a chloro group and a thiophene ring substituted with cyclopropyl and methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Chloro(2-cyclopropyl-5-methylthiophen-3-yl)mercury typically involves the reaction of 2-cyclopropyl-5-methylthiophene with mercuric chloride. The reaction is carried out in an organic solvent such as dichloromethane or chloroform under reflux conditions. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. Safety measures are crucial due to the toxicity of mercury compounds.
Analyse Chemischer Reaktionen
Types of Reactions
Chloro(2-cyclopropyl-5-methylthiophen-3-yl)mercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the mercury center to a lower oxidation state.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium thiolate or primary amines under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced mercury species.
Substitution: Thiol or amine-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chloro(2-cyclopropyl-5-methylthiophen-3-yl)mercury has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and sensors.
Wirkmechanismus
The mechanism of action of Chloro(2-cyclopropyl-5-methylthiophen-3-yl)mercury involves the interaction of the mercury center with various molecular targets. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. It can also interact with DNA, causing strand breaks and affecting cellular replication processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Chloro(2-cyclopropyl-5-methylphenyl)mercury
- Chloro(2-cyclopropyl-5-methylfuran-3-yl)mercury
- Chloro(2-cyclopropyl-5-methylpyridine-3-yl)mercury
Uniqueness
Chloro(2-cyclopropyl-5-methylthiophen-3-yl)mercury is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to phenyl, furan, or pyridine analogs. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics.
Eigenschaften
CAS-Nummer |
90185-42-5 |
|---|---|
Molekularformel |
C8H9ClHgS |
Molekulargewicht |
373.27 g/mol |
IUPAC-Name |
chloro-(2-cyclopropyl-5-methylthiophen-3-yl)mercury |
InChI |
InChI=1S/C8H9S.ClH.Hg/c1-6-2-5-8(9-6)7-3-4-7;;/h2,7H,3-4H2,1H3;1H;/q;;+1/p-1 |
InChI-Schlüssel |
JCFOOPOGPPRZLR-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC(=C(S1)C2CC2)[Hg]Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,9-Dimethyl-1,2-dihydro-7H-[1,2,3]triazolo[4,5-f]quinolin-7-one](/img/structure/B14359889.png)

![3-{Methyl[2-(pyridin-2-yl)ethyl]amino}phenol](/img/structure/B14359897.png)

![1-[(4-Methylphenyl)sulfonylamino]cyclopentane-1-carboxylic acid](/img/structure/B14359902.png)
![5-{[2-(Piperidin-1-yl)ethyl]amino}naphthalene-1-sulfonic acid](/img/structure/B14359903.png)

![N-butyl-1-(oxan-2-yl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14359912.png)
![N-{4-[2,4-Bis(2-methylbutan-2-yl)phenoxy]butyl}prop-2-enamide](/img/structure/B14359917.png)

![2-[4-(4-Cyanophenoxy)phenyl]-1H-indole-5-carbonitrile](/img/structure/B14359944.png)

silane](/img/structure/B14359953.png)
